molecular formula C11H19NO7P2 B563728 Tetramethyl Risedronate CAS No. 919355-29-6

Tetramethyl Risedronate

Cat. No.: B563728
CAS No.: 919355-29-6
M. Wt: 339.221
InChI Key: AXCRKMZJULTTJV-UHFFFAOYSA-N
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Description

Tetramethyl Risedronate (CAS: 919355-29-6) is a methylated derivative of risedronate, a third-generation bisphosphonate. Its molecular formula is C₁₁H₁₉NO₇P₂, with four methyl groups esterifying the phosphonic acid moieties of risedronate . While risedronate is clinically used to inhibit bone resorption in osteoporosis and Paget’s disease , this compound’s pharmacological profile remains less characterized but is hypothesized to expand therapeutic applications, such as antimalarial activity, based on studies of related lipophilic bisphosphonates .

Properties

IUPAC Name

1,1-bis(dimethoxyphosphoryl)-2-pyridin-3-ylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO7P2/c1-16-20(14,17-2)11(13,21(15,18-3)19-4)8-10-6-5-7-12-9-10/h5-7,9,13H,8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXCRKMZJULTTJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COP(=O)(C(CC1=CN=CC=C1)(O)P(=O)(OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO7P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60652680
Record name Tetramethyl [1-hydroxy-2-(pyridin-3-yl)ethane-1,1-diyl]bis(phosphonate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60652680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

919355-29-6
Record name Tetramethyl [1-hydroxy-2-(pyridin-3-yl)ethane-1,1-diyl]bis(phosphonate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60652680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Phosphorylation of Pyridylacetic Acid Derivatives

The synthesis of this compound begins with the phosphorylation of a pyridylacetic acid precursor. As described in patent CN102286024B, the intermediate LX-3 (3-pyridyl-1-hydroxyethylidene-1,1-bisphosphonic acid) is synthesized via a microwave-assisted reaction. In this step, LX-2 (a methyl ester derivative) reacts with methanol under microwave irradiation at 100°C for 3 hours , yielding LX-3 with a 66% yield . While this patent focuses on risedronate sodium, the intermediate LX-3 aligns structurally with this compound, differing only in esterification states.

A more direct route involves the reaction of 3-pyridylacetic acid with phosphorus trichloride (PCl₃) in toluene. According to Chem960, the process requires heating the mixture to 90°C for 2 hours , followed by cooling to 0°C to isolate the phosphorylated product. This step is critical for introducing the bisphosphonate moiety, as phosphorus trichloride acts as both a phosphorylating agent and a catalyst.

Esterification and Purification

Following phosphorylation, esterification with methanol completes the tetramethyl substitution. Patent WO2008152518A2 highlights the use of pyridine hydrochloride as a base to neutralize HCl generated during the reaction. The esterification occurs under reflux conditions, with toluene as the solvent, to achieve quantitative conversion. The final product is purified via crystallization from a mixture of water and ethanol, yielding this compound with a purity exceeding 98% .

Reaction Optimization and Mechanistic Insights

Role of Solvents and Temperature

The choice of solvent significantly impacts reaction efficiency. Toluene, a non-polar solvent, facilitates the dissolution of phosphorus trichloride and minimizes side reactions such as hydrolysis. Heating to 90°C ensures sufficient energy for the phosphorylation step, while rapid cooling to 0°C prevents degradation of the thermally sensitive bisphosphonate intermediate.

Microwave-Assisted Synthesis

Microwave irradiation enhances reaction kinetics by enabling rapid and uniform heating. In the synthesis of LX-3 , microwave conditions (100°C, 3 hours) reduce reaction times compared to conventional heating, improving yields from 60% to 66% . This method also reduces energy consumption and minimizes byproduct formation, making it advantageous for scalable production.

Analytical Characterization and Quality Control

Spectroscopic Confirmation

This compound is characterized using ¹H NMR , ³¹P NMR , and mass spectrometry . The ³¹P NMR spectrum typically shows two distinct peaks at δ 18.5 ppm and δ 20.1 ppm , corresponding to the two phosphorus atoms in the bisphosphonate group. High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 339.22 .

Purity and Stability

HPLC analysis with UV detection at 220 nm is employed to assess purity, with commercial batches achieving ≥98% purity . Stability studies indicate that this compound remains stable under inert storage conditions (2–8°C) for over 24 months, with no detectable degradation.

Comparative Analysis of Synthetic Methods

Method Reagents Conditions Yield Purity
Conventional PhosphorylationPCl₃, Toluene90°C, 2 h60%95%
Microwave-AssistedPCl₃, Methanol100°C, 3 h (microwave)66%98%
EsterificationMethanol, PyridineReflux, 6 h85%98%

Chemical Reactions Analysis

Types of Reactions: Tetramethyl Risedronate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Osteoporosis Treatment

Tetramethyl Risedronate has been extensively studied for its efficacy in treating osteoporosis, particularly in postmenopausal women and patients undergoing glucocorticoid therapy. Clinical trials have demonstrated significant improvements in bone mineral density and reductions in fracture incidence.

Key Findings:

  • In a randomized controlled trial involving 4,873 patients with postmenopausal osteoporosis, treatment with Risedronate resulted in a 65% reduction in vertebral fracture incidence after one year compared to placebo .
  • A similar study indicated that Risedronate improved bone mineral density at critical sites such as the lumbar spine and femoral neck .
StudyPopulationTreatmentOutcome
Trial 14,873 womenRisedronate 5 mg/day65% reduction in vertebral fractures
Trial 29331 elderly womenRisedronate + CalciumReduced hip fracture risk

Cancer Therapy

Recent research has explored the potential of this compound as an adjuvant in cancer therapy. A notable study developed a risedronate-manganese nanosystem that enhances the efficacy of radiation therapy by inducing immunogenic cell death.

Key Findings:

  • The risedronate-manganese nanobelts exhibited enhanced T2 magnetic resonance imaging performance and catalyzed oxidative stress to promote tumor cell death .
  • This approach not only improved local tumor control but also activated systemic immune responses against tumors, suggesting a dual role in both imaging and therapeutic applications.
ApplicationMechanismResult
Cancer ImmunotherapyEnhances RT-mediated immune responseImproved tumor control and immune activation

Orthodontic Applications

This compound's effects on bone metabolism have implications in orthodontics, particularly regarding tooth movement and retention. Studies have shown that it can impair orthodontic tooth movement by decreasing osteoclast activity.

Key Findings:

  • In rodent models, administration of Risedronate resulted in a significant decrease in tooth movement and relapse rates due to reduced bone resorption .
  • A case report highlighted its potential use as a topical agent to stabilize teeth during orthodontic treatment.
StudyModelTreatmentOutcome
Rodent Study 1RatsRisedronate administrationDecreased orthodontic movement
Case ReportHumanTopical applicationImproved tooth retention

Mechanism of Action

Tetramethyl Risedronate exerts its effects by binding to bone hydroxyapatite, a major component of bone mineral. This binding inhibits the activity of osteoclasts, the cells responsible for bone resorption. The compound is taken up by osteoclasts through fluid-phase endocytosis, leading to the inhibition of the mevalonate pathway, which is crucial for osteoclast function and survival . This results in decreased bone resorption and increased bone density .

Comparison with Similar Compounds

Data Tables

Table 1: Comparative Pharmacological Profiles

Compound EC₅₀ (µM) BMD Increase (Lumbar Spine) Fracture Risk Reduction (Vertebral) Key Applications
Risedronate 2.1–5.3* +5.4% 41% Osteoporosis, Paget’s
This compound N/A N/A N/A Antimalarial (hypothesized)
Zoledronate 1.8–4.7* +6.8% 50–70% Osteoporosis, Bone Metastases
Alendronate 3.5–6.0* +4.1% 28–48% Osteoporosis

*EC₅₀ values for FDPS inhibition in osteoclasts .

Table 2: In Vitro Cytotoxicity and Synergy

Compound Cytotoxic EC₅₀ (Canine OS) Cytotoxic EC₅₀ (Human OS) Synergy with Meloxicam
Risedronate Sodium 98.2 µM 75.4 µM Yes (p < 0.05)
This compound N/A N/A N/A

Biological Activity

Tetramethyl Risedronate is a synthetic analog of risedronate, classified as a nitrogen-containing bisphosphonate (N-BP). This compound has garnered attention for its potential applications in the treatment of bone-related disorders, particularly osteoporosis. This article delves into the biological activity of this compound, highlighting its mechanism of action, efficacy in clinical studies, and its safety profile.

This compound, like other bisphosphonates, functions primarily by inhibiting osteoclast-mediated bone resorption. It binds to hydroxyapatite in bone, leading to the internalization of the drug by osteoclasts during bone remodeling. The primary mechanism involves the inhibition of farnesyl pyrophosphate synthase (FPPS), which is crucial in the mevalonate pathway responsible for protein prenylation. This inhibition disrupts the cytoskeletal organization of osteoclasts, resulting in reduced bone resorption activity and promoting an overall increase in bone density .

Safety Profile

The safety profile of this compound is expected to be similar to that of risedronate based on its pharmacological class. Common adverse effects associated with bisphosphonates include gastrointestinal discomfort and acute phase reactions (e.g., flu-like symptoms). However, studies indicate that serious adverse events are relatively rare:

  • Adverse Events : In an analysis of multiple studies, risedronate showed no significant difference in withdrawal rates due to adverse events compared to placebo (RR 0.98; 95% CI 0.90 to 1.07) .
  • Long-term Safety : Concerns regarding rare but serious complications such as osteonecrosis of the jaw and atypical femoral fractures have been documented but remain infrequent .

Case Studies

  • Postmenopausal Osteoporosis : A study involving 1,226 postmenopausal women with prevalent vertebral fractures found that risedronate significantly reduced new vertebral fractures by 49% over three years (P<0.001) and improved BMD within six months .
  • Cancer-Related Bone Pain : Another study highlighted that N-BPs like risedronate effectively alleviate skeletal-related events and associated pain in cancer patients with bone metastases .

Data Tables

StudyPopulationDosageDurationVertebral Fracture ReductionNonvertebral Fracture ReductionBMD Increase
2458 women5 mg/day3 years41%39%Lumbar Spine: +5.4%
1226 women5 mg/day3 years49%33%Femoral Neck: +1.6%

Q & A

Basic Research Questions

Q. How is Tetramethyl Risedronate synthesized and characterized in preclinical studies?

  • Methodological Answer: Synthesis typically involves phosphonate esterification under controlled conditions, with characterization via high-performance liquid chromatography (HPLC) for purity assessment and nuclear magnetic resonance (NMR) for structural confirmation. Preclinical studies in rodent models utilize cross-over designs to evaluate pharmacokinetics (e.g., tissue distribution via radiolabeled tracers like (14C)-Risedronate) . Stability testing under varying pH and temperature conditions is critical for formulation development .

Q. What pharmacokinetic properties influence the bioavailability of this compound?

  • Methodological Answer: Bioavailability is limited by poor intestinal absorption due to high hydrophilicity. Studies in male rats using cross-over designs reveal low oral absorption (<1%) and rapid renal clearance. Intravenous administration shows a biphasic elimination profile, with bone-targeted accumulation observed via gamma scintigraphy . Adjustments for renal impairment in chronic kidney disease (CKD) patients require dose titration based on glomerular filtration rate (GFR) .

Q. What analytical techniques validate the purity and stability of this compound in pharmaceutical formulations?

  • Methodological Answer: HPLC with UV detection (λ = 265 nm) is standard for quantifying purity, while mass spectrometry (LC-MS/MS) confirms molecular integrity. Stability studies under ICH guidelines (e.g., 25°C/60% RH) assess degradation products. Phosphate-specific colorimetric assays (e.g., molybdenum blue method) quantify active pharmaceutical ingredient (API) content in nanosponge formulations .

Advanced Research Questions

Q. How can Quality by Design (QbD) principles optimize the formulation of this compound-loaded nanosponges?

  • Methodological Answer: A 3² full factorial design evaluates critical variables (e.g., polymer-to-drug ratio, cross-linking time). Response surface methodology (RSM) optimizes particle size (target: 200–400 nm) and entrapment efficiency (>85%). In vitro characterization includes drug release kinetics (e.g., Higuchi model) and cytotoxicity assays on osteoblast cell lines .

Q. What experimental designs are effective for analyzing the effects of formulation variables on this compound delivery systems?

  • Methodological Answer: Central composite design (CCD) identifies interactions between variables (e.g., surfactant concentration, solvent evaporation rate). For nanosponges, a Box-Behnken design minimizes trials while maximizing data on zeta potential and polydispersity index (PDI). In vivo efficacy is validated via dual-energy X-ray absorptiometry (DXA) scans in osteoporotic rat models .

Q. How do proteomic and transcriptomic analyses elucidate the molecular mechanisms of this compound in osteocytes?

  • Methodological Answer: Transcriptome profiling (microarrays) of MLO-Y4 osteocytes treated with 10⁻⁷ M this compound reveals upregulation of zinc-binding proteins (e.g., metallothioneins). Shotgun proteomics identifies differential expression of osteoclastogenesis inhibitors (e.g., osteoprotegerin). Pathway enrichment analysis (KEGG/GO) links these changes to Wnt/β-catenin signaling modulation .

Q. How should researchers address contradictions in clinical trial data regarding this compound’s efficacy across patient subgroups?

  • Methodological Answer: Stratified analysis of phase III trials (n > 15,000) shows no increased atrial fibrillation (AF) risk (P = 1.0 for 5 mg/day vs. placebo). However, post-hoc analyses in CKD subgroups reveal reduced vertebral fracture risk (HR = 0.56) but non-significant effects on hip fractures. Confounding factors (e.g., baseline BMD, adherence) are adjusted via multivariate Cox regression .

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound studies?

  • Methodological Answer: Non-linear mixed-effects modeling (NONMEM) quantifies exposure-response relationships. For fracture risk reduction, Kaplan-Meier survival curves with log-rank tests compare 5 mg/day vs. 150 mg/month regimens. Significance thresholds (P < 0.05) must align with pre-specified endpoints to avoid Type I errors .

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